N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in the field of oncology due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide works by inhibiting the activity of Polo-like kinase 4 (PLK4), a protein that plays a critical role in centriole duplication and cell division. By inhibiting PLK4, N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide disrupts the normal cell cycle and leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of apoptosis, inhibition of angiogenesis, and disruption of the cell cycle. N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one of the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide is its limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the study of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. One area of research is the development of more potent and selective PLK4 inhibitors that can overcome the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide. Another area of research is the investigation of the mechanisms underlying the synergistic effects of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide with other chemotherapy drugs. Finally, the clinical development of N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide and its potential use in combination therapy with other chemotherapy drugs is an important area of future research.
Applications De Recherche Scientifique
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been studied extensively in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these studies, N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide has also been shown to enhance the efficacy of other chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-11-3-4-13-12(8-11)10(9-18-13)5-6-17-15(19)14-2-1-7-20-14/h3-4,8-9,14,18H,1-2,5-7H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJOQVGBUFXNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.